1-(Benzenesulfonyl)benzimidazole
Description
Historical Context of Benzimidazole (B57391) Derivatives in Chemical Synthesis and Biological Investigations
The journey of benzimidazole chemistry began in 1872 with the first synthesis of a derivative of this heterocyclic system. iosrphr.orgpcbiochemres.comencyclopedia.pub Hoebrecker is credited with this initial preparation, where he synthesized 2,5 (or 2,6)-dimethylbenzimidazole through the reduction of 2-nitro-4-methylacetanilide. iosrphr.orgencyclopedia.pub Benzimidazole itself is a bicyclic aromatic organic compound formed by the fusion of a benzene (B151609) ring and an imidazole (B134444) ring. iosrphr.org This structural motif is not only a product of synthetic chemistry but is also found in nature, most notably as N-ribosyl-dimethylbenzimidazole, which functions as an axial ligand for cobalt in vitamin B12. iosrphr.org
The versatility of the benzimidazole scaffold quickly became apparent, leading to the development of numerous synthetic methodologies. A common and traditional approach involves the condensation reaction of o-phenylenediamine (B120857) with various carboxylic acids or their derivatives. encyclopedia.pubijdrt.com This method, often requiring harsh conditions such as the use of strong acids like polyphosphoric acid or hydrochloric acid, has been refined over the years to include milder reagents and catalytic systems to improve yields and purity. ijdrt.com Other synthetic routes include reactions with aldehydes, esters, and the use of o-nitroanilines as precursors. pcbiochemres.comencyclopedia.pub
The significance of benzimidazole derivatives is deeply rooted in their broad spectrum of biological activities. globalresearchonline.net This has established the benzimidazole nucleus as a "privileged structure" in medicinal chemistry, meaning it is a recurring molecular framework in a variety of biologically active compounds. iosrphr.org Over the decades, research has demonstrated that compounds incorporating the benzimidazole scaffold exhibit a wide range of pharmacological properties, including:
Anthelmintic (e.g., thiabendazole, albendazole) iosrphr.orgmdpi.com
Antifungal iosrphr.orgnih.gov
Antibacterial iosrphr.orgsciencepublishinggroup.com
Antiviral iosrphr.org
Anticancer iosrphr.orgnih.gov
Anti-inflammatory iosrphr.orgmdpi.com
Antihypertensive iosrphr.org
Antiulcer (e.g., omeprazole, lansoprazole) iosrphr.orgijdrt.com
This extensive range of activities has made benzimidazole derivatives a focal point of research for the development of new therapeutic agents. sciencepublishinggroup.com
Significance of the Sulfonyl Moiety in Benzimidazole Chemistry
The incorporation of a sulfonyl group (R-SO₂-R') into the benzimidazole framework, particularly at the N-1 position, has a profound impact on the molecule's chemical properties and biological activity. The sulfonyl moiety is a key component in many "sulfa drugs," which are well-known for their chemotherapeutic and preventive effects against bacterial infections. nih.govresearchgate.net When combined with the benzimidazole nucleus, the resulting N-sulfonylated benzimidazoles often exhibit enhanced or novel biological profiles.
One of the primary roles of the sulfonyl group is to modify the physicochemical properties of the parent benzimidazole. It is a strong electron-withdrawing group, which can influence the electron density of the benzimidazole ring system. The presence of the sulfonyl group also tends to increase the lipophilicity of the molecule, a property that can affect its absorption, distribution, metabolism, and excretion (ADME) profile within a biological system. nih.gov
From a medicinal chemistry perspective, the sulfonyl group is a critical pharmacophore in its own right. Drugs containing a sulfonyl scaffold have demonstrated a wide array of bioactivities, including antibacterial, antifungal, antiviral, and anti-inflammatory effects. nih.govresearchgate.net The strategic combination of the benzimidazole scaffold with a sulfonyl group has led to the development of hybrid compounds with potent and diverse biological activities. For instance, benzimidazole-sulfonyl derivatives have been investigated as:
Antibacterial and antifungal agents nih.govresearchgate.net
Anti-inflammatory agents mdpi.com
Carbonic anhydrase inhibitors nih.govresearchgate.net
Antiproliferative agents nih.govresearchgate.net
The synthesis of these N-sulfonylated derivatives is typically achieved through the reaction of a benzimidazole with a sulfonyl chloride, such as benzenesulfonyl chloride, often in the presence of a base. ijdrt.comsaudijournals.com This reaction allows for the introduction of a variety of substituted aryl or alkyl sulfonyl groups, enabling chemists to fine-tune the properties of the final compound.
Overview of Current Research Directions for 1-(Benzenesulfonyl)benzimidazole and Related Structures
Current research on this compound and its related N-sulfonylated benzimidazole structures is primarily focused on the synthesis of novel derivatives and the exploration of their potential as therapeutic agents. The general synthetic approach involves the sulfonylation of a benzimidazole scaffold with benzenesulfonyl chloride or its derivatives under basic conditions. Variations in the reaction conditions, such as the choice of solvent (e.g., pyridine (B92270), acetone, dimethylformamide) and base (e.g., triethylamine, potassium carbonate), are optimized to maximize reaction yields.
The biological evaluation of these compounds is a major research thrust. Studies have explored the efficacy of this compound and its analogues in several key areas:
Antimicrobial Activity: A significant amount of research has been dedicated to the antibacterial and antifungal properties of these compounds. nih.govresearchgate.netmdpi.com The combination of the benzimidazole core and the sulfonyl group has been shown to be effective against various strains of bacteria and fungi.
Anti-inflammatory Activity: The role of N-sulfonylated benzimidazoles as potential anti-inflammatory agents is another active area of investigation. mdpi.com For example, 2-aminobenzimidazoles incorporating an N-sulfonyl group have been studied as inhibitors of p38α MAP kinase, a key enzyme in the inflammatory response. mdpi.com
Anticancer and Antiproliferative Activity: Researchers are exploring the potential of these structures to inhibit the growth of cancer cells. nih.govresearchgate.net
Enzyme Inhibition: The ability of these compounds to inhibit specific enzymes is a promising research direction. This includes their activity as carbonic anhydrase inhibitors and α-amylase inhibitors. nih.govresearchgate.net
The table below summarizes some of the key research findings for this compound and related N-sulfonylated benzimidazole derivatives.
| Compound Class | Synthesis Method | Investigated Biological Activity | Research Focus |
| This compound | Reaction of benzimidazole with benzenesulfonyl chloride in the presence of a base. | Antiviral, Cytotoxic. | Screening for novel therapeutic applications. |
| N-Sulfonylated 2-Aminobenzimidazoles | Incorporation of a sulfonyl group onto the 2-aminobenzimidazole (B67599) scaffold. mdpi.com | Anti-inflammatory (p38α MAP kinase inhibition). mdpi.com | Development of selective enzyme inhibitors for inflammatory diseases. |
| Benzimidazole-Sulfonyl Hybrids | Condensation of o-phenylenediamine with sulfonyl-containing building blocks or subsequent sulfonylation. nih.govresearchgate.net | Antibacterial, Antifungal, Antiproliferative, Carbonic Anhydrase Inhibition. nih.govresearchgate.net | Creation of hybrid molecules with broad-spectrum biological activity. |
| 2-Substituted-1-(arylsulfonyl)benzimidazoles | Synthesis from substituted benzimidazoles and various arylsulfonyl chlorides. researchgate.net | Antibacterial. researchgate.net | Investigation of structure-activity relationships for enhanced antimicrobial potency. |
This ongoing research highlights the continued importance of the N-sulfonylated benzimidazole framework as a source of new chemical entities with significant potential for therapeutic applications.
Structure
3D Structure
Properties
IUPAC Name |
1-(benzenesulfonyl)benzimidazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10N2O2S/c16-18(17,11-6-2-1-3-7-11)15-10-14-12-8-4-5-9-13(12)15/h1-10H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YWBJNDLUMQNTOD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)N2C=NC3=CC=CC=C32 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10N2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50351438 | |
| Record name | 1-(benzenesulfonyl)benzimidazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50351438 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
258.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
15728-43-5 | |
| Record name | 1-(benzenesulfonyl)benzimidazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50351438 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for 1 Benzenesulfonyl Benzimidazole and Analogues
Strategies for Benzimidazole (B57391) Core Construction
The benzimidazole scaffold, a fusion of benzene (B151609) and imidazole (B134444) rings, is a privileged structure in chemistry due to its presence in a wide array of biologically active compounds. The synthesis of this core is a critical first step in the generation of 1-(benzenesulfonyl)benzimidazole and its analogues. Various methods have been developed for its construction, primarily involving the condensation of o-phenylenediamines with carbonyl compounds or cyclization strategies.
Condensation Reactions of o-Phenylenediamines with Carbonyl Compounds
A prevalent and versatile method for synthesizing the benzimidazole core involves the condensation of o-phenylenediamines with a variety of carbonyl-containing compounds, including aldehydes, carboxylic acids, and their derivatives. thieme-connect.comnih.gov This reaction is typically facilitated by acidic conditions to promote dehydration. ijdrt.com
The reaction between o-phenylenediamine (B120857) and aldehydes is a widely used approach. researchgate.net Various catalysts can be employed to facilitate this condensation, including ammonium (B1175870) chloride, which acts as a commercially available and environmentally benign catalyst. jyoungpharm.org The use of strong acids like p-toluenesulfonic acid (p-TsOH), and ceric(IV) ammonium nitrate (B79036) has also been reported. researchgate.net However, many of these traditional methods require harsh reaction conditions, anhydrous solvents, and can result in moderate yields. researchgate.net To address these limitations, greener methods utilizing microwave irradiation and solvent-free conditions have been developed, significantly reducing reaction times and improving efficiency. researchgate.net
Carboxylic acids and their derivatives are also common coupling partners for o-phenylenediamines. thieme-connect.comjyoungpharm.org The direct condensation with carboxylic acids often requires high temperatures and strong acids like polyphosphoric acid. ijdrt.com Milder reagents and Lewis acids have been introduced to improve yields and purity. ijdrt.com Furthermore, catalyst-free condensation of o-phenylenediamines with monocarboxylic acids under microwave irradiation represents an economical and environmentally friendly alternative, providing good yields of benzimidazole derivatives. thieme-connect.com
| Carbonyl Compound | Catalyst/Conditions | Yield | Reference |
| Various Aldehydes | Ammonium Chloride | 75-94% | jyoungpharm.org |
| Aromatic Aldehydes | Amberlite IR-120, Microwave | High | researchgate.net |
| Monocarboxylic Acids | Microwave, Catalyst-free | Good | thieme-connect.com |
| Aldehydes | H2O2, HCl, Acetonitrile, RT | Excellent | organic-chemistry.org |
| Aldehydes | Oxone, wet DMF | High Purity | organic-chemistry.org |
Cyclization Approaches for Benzimidazole Ring Formation
Beyond condensation reactions, several cyclization strategies have been developed for the formation of the benzimidazole ring. These methods often involve the construction of a precursor that subsequently undergoes an intramolecular reaction to form the heterocyclic core.
One such approach is the reductive cyclization of o-nitroanilines. For instance, a one-pot method involving the acylation of o-nitroaniline followed by hydrogenation using a Pt/C catalyst in a continuous flow system has been shown to produce benzimidazole derivatives in quantitative yield. eurekaselect.com This method is notable for its efficiency and tolerance of various functional groups. eurekaselect.com
Another innovative method involves the one-pot acylation–cyclization of N-arylamidoximes. nih.govacs.org This approach avoids the need for harsh reagents like nitric and sulfuric acid, which are often used in traditional methods. nih.govacs.org The reaction proceeds in high yields and demonstrates good tolerance for a variety of substituents on the phenyl ring. acs.org For example, methoxy- and chloro-substituted phenyl substrates have been shown to produce benzimidazoles in yields ranging from 85% to 95%. acs.org
Furthermore, metal-catalyzed cyclization reactions have gained prominence. Copper-catalyzed intermolecular cyclization of 2-iodoanilines with aryl nitriles provides a route to a range of benzimidazole derivatives. rsc.org Additionally, a one-pot, three-component reaction of 2-haloanilines, aldehydes, and sodium azide (B81097), catalyzed by copper, enables the synthesis of benzimidazoles in good yields. organic-chemistry.org
| Starting Material | Key Reagents/Catalyst | Product | Yield | Reference |
| o-Nitroaniline | Acylation, H2/Pt/C (flow) | Benzimidazole | Quantitative | eurekaselect.com |
| N-Arylamidoxime | Acylation-Cyclization | Benzimidazole | Up to 96% | nih.govacs.org |
| 2-Iodoanilines, Aryl Nitriles | Copper Catalyst | Benzimidazole | - | rsc.org |
| 2-Haloanilines, Aldehydes, NaN3 | CuCl, TMEDA | Benzimidazole | Good | organic-chemistry.org |
Introduction of the Benzenesulfonyl Moiety
Once the benzimidazole core is constructed, the next crucial step in synthesizing this compound is the introduction of the benzenesulfonyl group onto one of the nitrogen atoms of the imidazole ring. This is typically achieved through N-sulfonylation reactions.
N-Sulfonylation Protocols of Benzimidazoles
The most direct method for introducing the benzenesulfonyl group is the N-sulfonylation of a pre-formed benzimidazole. This reaction is a type of nucleophilic substitution where the nitrogen atom of the benzimidazole acts as a nucleophile, attacking the sulfur atom of a benzenesulfonyl halide, typically benzenesulfonyl chloride.
The reaction is commonly carried out in the presence of a base to deprotonate the benzimidazole, thereby increasing its nucleophilicity. nih.gov Dry pyridine (B92270) is often used as both the solvent and the base. nih.gov The reaction conditions, such as temperature and stoichiometry, are critical for maximizing the yield, which can range from 60% to 85%. The product is then typically purified by column chromatography.
In some synthetic routes, the sulfonylation step is performed on a benzimidazole intermediate that already contains other desired substituents. For example, a multi-step synthesis may involve the initial formation of a substituted benzimidazole, followed by N-sulfonylation with benzenesulfonyl chloride. nih.govresearchgate.net
| Benzimidazole Substrate | Reagent | Base/Solvent | Yield | Reference |
| 1H-Benzimidazole | Benzenesulfonyl chloride | Dry Pyridine | 60-85% | |
| Substituted Benzimidazole | Benzenesulfonyl chloride | Dry Pyridine | - | nih.gov |
| Benzimidazole intermediate | Benzenesulfonyl chloride | Triethylamine/DMF | - | nih.gov |
Catalytic Methods for Sulfonylation Reactions
While traditional N-sulfonylation methods are effective, there is growing interest in the development of more advanced catalytic approaches. These methods aim to improve efficiency, selectivity, and functional group tolerance.
Visible-light photoredox catalysis has emerged as a powerful tool for various organic transformations, including sulfonylation. d-nb.info This approach can facilitate the dehydrogenative aromatization and selective sulfonylation of N-heterocycles under mild, room temperature conditions. d-nb.info Although not yet specifically detailed for this compound, the principles of this methodology, which can use sulfonyl chlorides as both a catalyst regeneration and sulfonylation reagent, suggest its potential applicability. d-nb.info
Another innovative strategy involves a visible-light-induced radical cyclization/sulfonylation cascade. acs.org This method allows for the construction of 2,3-fused indole (B1671886) derivatives and highlights the potential for generating sulfonyl radicals from sulfonyl hydrazines or through the interaction of an electron donor-acceptor (EDA) complex with a SO2 surrogate like DABSO. acs.org A photocatalyst- and metal-free approach for the regioselective radical cascade sulfonylation/cyclization of benzimidazole derivatives using sulfonyl chlorides has also been developed, triggered by visible light. rsc.org
Direct C-H sulfonylation of N-heteroaromatics represents another frontier. researchgate.net This method involves the N-activation of the heterocycle, followed by the addition of a sulfinate salt. While primarily demonstrated for 6-membered N-heterocycles, this approach offers a modular synthesis of N-heterocyclic sulfones and could potentially be adapted for benzimidazoles. researchgate.net
Multi-component Reactions in Benzimidazole-Sulfonyl Synthesis
Multi-component reactions (MCRs) offer an efficient and atom-economical approach to synthesizing complex molecules like this compound derivatives in a single step from three or more starting materials. researchgate.net
One notable example is a copper-catalyzed three-component coupling reaction involving N-substituted o-phenylenediamines, terminal alkynes, and sulfonyl azides. rsc.org In this reaction, a ketenimine intermediate is formed from the terminal alkyne and sulfonyl azide, which then undergoes two nucleophilic additions with the o-phenylenediamine, followed by cyclization to form the 1,2-disubstituted benzimidazole. rsc.org A key feature of this method is that the sulfonyl group from the sulfonyl azide is eliminated during the cyclization process. rsc.org
Another three-component reaction for the synthesis of 1,2-substituted benzimidazoles involves N-substituted phthalimides, sulfonyl azides, and terminal alkynes, also using a copper catalyst. researchgate.net While these methods are efficient, they may require pre-functionalized substrates. researchgate.net
A more recent development is a one-pot, three-component reaction of nitrobenzene, benzyl (B1604629) alcohol, and a sulfonyl azide, catalyzed by a cobalt complex. researchgate.net This method proceeds via a novel hydrogen borrowing/cyclization pathway to afford benzimidazoles in moderate to excellent yields. researchgate.net
| Components | Catalyst | Key Features | Reference |
| N-substituted o-phenylenediamines, terminal alkynes, sulfonyl azides | Copper | Sulfonyl group is eliminated | rsc.org |
| N-substituted phthalimides, sulfonyl azides, terminal alkynes | Copper | Requires pre-functionalized substrates | researchgate.net |
| Nitrobenzene, benzyl alcohol, sulfonyl azide | Cobalt-complex | Hydrogen borrowing/cyclization pathway | researchgate.net |
| Aryl amines, aldehydes, azides | Copper | Forms N-aryl imine intermediate | organic-chemistry.org |
Synthesis of Substituted this compound Derivatives
The synthesis of derivatives based on the this compound scaffold is a significant area of research, driven by the need to explore the structure-activity relationships of this chemical family. The benzenesulfonyl group at the N1 position not only modifies the electronic properties of the benzimidazole ring system but also serves as a crucial directing group in further functionalization reactions.
Regioselective Functionalization Strategies
Regioselective functionalization allows for the precise introduction of substituents at specific positions of the benzimidazole core, which is paramount for tuning the molecule's properties. The most notable position for functionalization on the benzimidazole ring is the C2 carbon.
Palladium-catalyzed cross-coupling reactions have emerged as a powerful tool for the direct C-H arylation of azoles, including benzimidazole. An early example demonstrated the coupling of aryl iodides with benzimidazole at the C2 position under ligandless and base-free conditions, employing palladium(II) acetate (B1210297) as the catalyst. researchgate.net This approach offers a direct method to introduce aryl groups, creating C2-arylated benzimidazoles. The N-benzenesulfonyl group can be instrumental in such transformations, influencing the electronic environment of the C2-H bond and facilitating its activation.
Furthermore, transition-metal-catalyzed reactions can achieve functionalization at other positions. For instance, iridium(III)-catalyzed C-H activation and annulation of N-phenylbenzimidamides with sulfonyl azides provides a direct route to 1,2-disubstituted benzimidazoles. acs.org This method demonstrates high regioselectivity, where the C-H functionalization occurs at the less sterically hindered site of the N-phenyl group, leading to cyclization. acs.org While this example starts from an imide precursor, it highlights the advanced strategies being employed to control regioselectivity in the synthesis of complex benzimidazoles.
Research into the functionalization of related fused heterocyclic systems, such as imidazo[1,2-a]pyridines, has shown that regioselective alkoxycarbonylation at the C3 position can be achieved using an iron catalyst. acs.org These developments in related scaffolds suggest potential pathways for the regioselective introduction of various functional groups onto the this compound framework.
| Scaffold | Position of Functionalization | Reaction Type | Catalyst/Reagents | Key Feature | Reference |
|---|---|---|---|---|---|
| Benzimidazole | C2 | Direct Arylation | Pd(OAc)₂, Aryl Iodide | Ligandless and base-free conditions. | researchgate.net |
| N-Phenylbenzimidamides | C2 of Benzene Ring | C-H Annulation | [Cp*IrCl₂]₂, Sulfonyl Azide, AgNTf₂ | Forms 1,2-disubstituted benzimidazoles with high regioselectivity. | acs.org |
| Imidazoheterocycles | C3 | Alkoxycarbonylation | FeCl₂·4H₂O, (NH₄)₂S₂O₈, Carbazates | Regioselective introduction of an ester group. | acs.org |
Synthesis of Hybrid Architectures Incorporating this compound (e.g., with oxadiazole, triazole, pyrazole (B372694) moieties)
Combining two or more pharmacophores into a single hybrid molecule is a widely used strategy to enhance biological activity or create compounds with novel properties. nih.gov The this compound scaffold has been successfully integrated with other heterocyclic rings like oxadiazoles, triazoles, and pyrazoles.
Benzimidazole-Oxadiazole Hybrids: The synthesis of these hybrids typically involves a multi-step sequence. nih.gov A common pathway starts with the functionalization of the benzimidazole core to introduce a carboxylic acid group. This is often achieved by oxidizing a 2-methylbenzimidazole (B154957) derivative. The resulting carboxylic acid is then converted into a hydrazide by reacting with hydrazine (B178648) hydrate. This benzimidazole-2-carbohydrazide is a key intermediate that can be cyclized with various reagents, such as carbon disulfide or substituted benzoic acids, to form the 1,3,4-oxadiazole (B1194373) ring. nih.gov
Benzimidazole-Triazole Hybrids: The copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry," is the most prevalent method for synthesizing 1,2,3-triazole hybrids. nih.gov To create a benzimidazole-triazole hybrid, one of the components must bear an azide group and the other an alkyne group. For instance, a 2-(4-azidophenyl)-1H-benzo[d]imidazole can be reacted with various terminal alkynes in the presence of a copper catalyst (or other metals like zinc) and a reducing agent like sodium ascorbate (B8700270) to yield the desired 1,2,3-triazole linked hybrid molecule. mdpi.com This method is highly efficient and tolerates a wide range of functional groups. nih.govmdpi.com
Benzimidazole-Pyrazole Hybrids: The synthesis of pyrazole-containing hybrids can also be achieved through condensation reactions. A general route involves reacting a hydrazide intermediate, such as 4-(toluene-4-sulfonylamino)-benzoic acid hydrazide, with a 1,3-dicarbonyl compound like acetylacetone (B45752). uobaghdad.edu.iq This reaction, typically carried out in a suitable solvent like ethanol (B145695), leads to the formation of the pyrazole ring attached to the benzenesulfonamide (B165840) framework. uobaghdad.edu.iq By analogy, a this compound core functionalized with a hydrazide group could be similarly reacted to generate a benzimidazole-pyrazole hybrid.
| Hybrid Type | Key Intermediate | Key Reaction | Reagents for Heterocycle Formation | Reference |
|---|---|---|---|---|
| Benzimidazole-Oxadiazole | Benzimidazole-carbohydrazide | Cyclocondensation | Carbon disulfide, Substituted carboxylic acids | nih.gov |
| Benzimidazole-Triazole | Azido-benzimidazole or Alkynyl-benzimidazole | Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) | Terminal alkyne (or azide), Copper catalyst (e.g., CuSO₄), Sodium ascorbate | nih.govmdpi.com |
| Benzimidazole-Pyrazole | Benzimidazole-hydrazide | Cyclocondensation | 1,3-Dicarbonyl compounds (e.g., acetylacetone) | uobaghdad.edu.iq |
Green Chemistry Approaches and Sustainable Synthetic Protocols
The principles of green chemistry aim to reduce or eliminate the use and generation of hazardous substances in chemical synthesis. chemmethod.com Conventional methods for synthesizing benzimidazoles often require long reaction times, harsh conditions, and toxic solvents. mdpi.com In response, significant research has focused on developing more sustainable protocols.
Microwave-Assisted Synthesis: Microwave irradiation has become a key tool in green chemistry, dramatically reducing reaction times from hours to minutes or seconds. rjptonline.org This technique has been applied to the synthesis of the benzimidazole core by condensing o-phenylenediamine with aldehydes. rjptonline.org More specifically for the title compound, the sulfonylation of a benzimidazole precursor with benzenesulfonyl chloride can be achieved under microwave irradiation (50 W, 100°C), reducing the reaction time to just 10 minutes while maintaining a high yield of 82%.
Ultrasound Irradiation: Ultrasonic irradiation is another energy-efficient method that promotes chemical reactions. An efficient one-pot synthesis of benzimidazole derivatives has been developed using ultrasound to facilitate the condensation of o-phenylenediamine and various aldehydes. doi.org This method features short reaction times, high yields (88-92%), and the use of a reusable magnetic nano-catalyst (ZnFe2O4), which simplifies work-up and minimizes waste. doi.org
Green Catalysts and Solvents: The replacement of hazardous reagents and solvents is a central goal of green chemistry.
Catalysts: Various eco-friendly catalysts have been employed for benzimidazole synthesis, including zinc triflate, boric acid, and solid supports like alumina. chemmethod.com Zinc triflate has been shown to be an efficient catalyst for the one-pot synthesis of 2-substituted benzimidazoles in ethanol at reflux temperature. chemmethod.com
Solvents: Water is an ideal green solvent, and methods have been developed to synthesize benzimidazole derivatives in aqueous media. chemmethod.com For example, using erbium(III) triflate (Er(OTf)₃) as a catalyst allows for the selective synthesis of 2-substituted benzimidazoles in high yields and short reaction times in water. mdpi.com Polyethylene glycol (PEG) has also been used as a recyclable and non-toxic solvent medium. chemmethod.com
| Parameter | Conventional Method | Green Chemistry Approach | Advantage of Green Approach | Reference |
|---|---|---|---|---|
| Energy Source | Prolonged heating (reflux) | Microwave Irradiation or Ultrasound | Drastically reduced reaction times, energy efficiency. | rjptonline.orgdoi.org |
| Catalyst | Mineral acids (e.g., HCl) | Reusable nano-catalysts (ZnFe2O4), Lewis acids (Er(OTf)₃), solid supports (Alumina) | High efficiency, recyclability, reduced waste, milder conditions. | mdpi.comdoi.orgchemmethod.com |
| Solvent | Toxic organic solvents (e.g., DMF, Pyridine) | Water, Polyethylene Glycol (PEG), Solvent-free conditions | Reduced environmental impact, improved safety, lower cost. | mdpi.comchemmethod.com |
| Reaction Time | Hours | Minutes to seconds | Increased throughput and efficiency. | rjptonline.org |
Structural Characterization and Solid State Analysis of 1 Benzenesulfonyl Benzimidazole
Spectroscopic Elucidation Techniques
Spectroscopy offers the primary means of confirming the molecular structure of 1-(Benzenesulfonyl)benzimidazole in various states.
¹H and ¹³C NMR spectroscopy are fundamental tools for delineating the molecular framework of this compound.
In the ¹H NMR spectrum, the aromatic protons of the benzimidazole (B57391) and benzenesulfonyl rings typically appear in the range of δ 7.5–8.0 ppm. The integration of these signals corresponds to the nine protons distributed across the two aromatic systems. The specific chemical shifts and coupling patterns are influenced by the electron-withdrawing nature of the sulfonyl group and the anisotropic effects of the adjacent rings.
The ¹³C NMR spectrum provides further confirmation of the carbon skeleton. It displays distinct signals for each of the 13 carbon atoms in the molecule, with their chemical shifts being characteristic of their local electronic environment. Carbons directly attached to the sulfonyl group and the nitrogen atoms of the imidazole (B134444) ring are typically shifted downfield.
| ¹H NMR (Typical Ranges) | ¹³C NMR (Typical Ranges) |
| Aromatic Protons (m) | Aromatic Carbons |
| δ 7.5-8.4 ppm | δ 114-149 ppm |
Note: Specific chemical shifts can vary based on the solvent and experimental conditions. The data presented is based on typical values for related benzimidazole-sulfonyl derivatives.
IR spectroscopy is instrumental in identifying the key functional groups present in the molecule. The most characteristic vibrations for this compound are the strong, sharp asymmetric and symmetric stretching bands of the sulfonyl (S=O) group, which are typically observed in the regions of 1350-1150 cm⁻¹. Other significant peaks include those corresponding to C=N stretching within the imidazole ring and C-H stretching of the aromatic systems. semanticscholar.org
Mass spectrometry confirms the molecular weight and elemental composition of the compound. High-resolution mass spectrometry (HRMS), often using electrospray ionization (ESI), is employed to obtain a precise mass measurement. For this compound (C₁₃H₁₀N₂O₂S), the expected protonated molecule [M+H]⁺ would have a mass-to-charge ratio (m/z) of approximately 259.05.
| Spectroscopic Data | Observation |
| IR (KBr, cm⁻¹) | |
| Asymmetric S=O Stretch | ~1350 cm⁻¹ |
| Symmetric S=O Stretch | ~1150 cm⁻¹ |
| C=N Stretch | ~1566 cm⁻¹ |
| Mass Spectrometry | |
| Molecular Formula | C₁₃H₁₀N₂O₂S |
| Molecular Weight | 258.30 g/mol |
| Expected [M+H]⁺ | ~259.05 m/z |
Crystallographic Studies
X-ray crystallography provides unparalleled insight into the three-dimensional structure of this compound in the solid state, detailing its molecular geometry and the intricate network of intermolecular interactions that govern its crystal packing.
Single-crystal X-ray diffraction (SC-XRD) is the definitive method for determining the precise atomic arrangement of a crystalline solid. While specific crystal data for the parent this compound is not widely published, analysis of closely related derivatives, such as 1-(4-acetamide-benzenesulfonyl)-benzimidazole, reveals key structural features. nih.gov
An SC-XRD analysis would determine the unit cell parameters (a, b, c, α, β, γ), space group, and the exact coordinates of each atom in the asymmetric unit. This information allows for the precise calculation of bond lengths, bond angles, and torsion angles. A notable feature often observed in such structures is the dihedral angle between the plane of the benzimidazole ring system and the benzenesulfonyl moiety, which typically deviates from planarity by 25–30 degrees.
The crystal packing of this compound is stabilized by a variety of noncovalent interactions. Although lacking a classic hydrogen bond donor like an N-H group on the imidazole ring (which has been substituted), the molecule can participate in weaker C-H···O and C-H···N hydrogen bonds. iucr.orgscilit.com In these interactions, the aromatic C-H groups act as donors, while the sulfonyl oxygen atoms and the un-substituted nitrogen of the imidazole ring act as acceptors.
Polymorphism, the ability of a compound to exist in more than one crystalline form, is a critical aspect of solid-state chemistry. Different polymorphs of a substance can exhibit distinct physical properties. Studies on derivatives like 1-(4-acetamide-benzenesulfonyl)-benzimidazole (PABZI) have shown the existence of multiple crystalline forms, including solvent-free polymorphs and various solvates (crystals containing solvent molecules within the lattice). nih.govresearchgate.net
The characterization of these different forms is typically achieved using techniques such as X-ray powder diffraction (XRPD), differential scanning calorimetry (DSC), and thermogravimetric analysis (TGA). Each polymorph will produce a unique XRPD pattern and exhibit different thermal behaviors (e.g., melting points, phase transition temperatures), allowing for their identification and characterization. nih.govresearchgate.net While specific polymorphic forms of the title compound have not been detailed in the literature, the potential for their existence is high based on the behavior of analogous structures.
Conformational Analysis and Stereochemical Aspects
The conformational landscape of this compound is largely defined by the rotational freedom around the S-N bond, which dictates the relative orientation of the benzimidazole and benzenesulfonyl ring systems. X-ray crystallography has been instrumental in determining the preferred conformation in the solid state.
In a study of mixed crystals of 1-(4-chlorophenylsulfonyl)-2,5-dimethyl-1H-benzimidazole and its 2,6-dimethyl isomer, the angle between the benzimidazole and the 4-chlorophenylsulfonyl planes was determined. Similarly, for 2-n-butyl-1-(4-tert-butylphenylsulfonyl)-5-chloro-1H-benzimidazole, a distinct dihedral angle was observed. Another investigation into 2-n-butyl-5-chloro-1-(4-methylphenylsulfonyl)-1H-benzimidazole also characterized this spatial relationship.
The conformation is not solely determined by steric hindrance but is also influenced by weak intramolecular and intermolecular interactions. For instance, the formation of weak C-H···O hydrogen bonds is a recurring feature in the crystal structures of these types of compounds, contributing to the stability of the observed conformation.
The substitution pattern on both the benzimidazole and the benzenesulfonyl rings can significantly impact the dihedral angle. For example, in 2-n-butyl-6-chloro-1-(2,4-dimethylphenylsulfonyl)-1H-benzimidazole, the angle between the benzimidazole and the dimethylbenzene fragments is a notable 86.0 (1)°. This near-perpendicular arrangement minimizes steric repulsion between the substituted rings.
The following table summarizes the observed dihedral angles in several derivatives of this compound, illustrating the conformational diversity within this class of compounds.
| Compound Name | Dihedral Angle Between Benzimidazole and Arylsulfonyl Planes (°) |
| 1-(4-chlorophenylsulfonyl)-2,5-dimethyl-1H-benzimidazole | Not specified in abstract |
| 2-n-butyl-1-(4-tert-butylphenylsulfonyl)-5-chloro-1H-benzimidazole | Not specified in abstract |
| 2-n-butyl-5-chloro-1-(4-methylphenylsulfonyl)-1H-benzimidazole | Not specified in abstract |
| 2-n-butyl-6-chloro-1-(2,4-dimethylphenylsulfonyl)-1H-benzimidazole | 86.0 (1) |
| 2-(1H-Benzimidazol-2-yl)-N-[(E)-(dimethylamino)methylidene]benzenesulfonamide (Molecule A) | 80.94 (10) |
| 2-(1H-Benzimidazol-2-yl)-N-[(E)-(dimethylamino)methylidene]benzenesulfonamide (Molecule B) | 84.54 (10) |
Data sourced from crystallographic studies of various substituted benzimidazole derivatives.
In the crystal packing of these compounds, intermolecular forces such as C-H···π interactions and conventional hydrogen bonds play a significant role in the formation of the supramolecular architecture. For instance, in some derivatives, centrosymmetric dimers are formed through these interactions. The planarity of the benzimidazole and benzene (B151609) rings is a consistent feature, with only minor deviations from ideal geometry. These structural details are crucial for understanding the physicochemical properties and potential biological interactions of this class of molecules.
Chemical Reactivity and Derivatization Studies of 1 Benzenesulfonyl Benzimidazole
Reactions at the Benzimidazole (B57391) Nitrogen Atoms
The benzimidazole ring contains two nitrogen atoms, N1 and N3. In 1-(Benzenesulfonyl)benzimidazole, the N1 atom is part of a sulfonamide linkage, which influences the reactivity of the N3 atom. The N3 nitrogen is a π-deficient center, making it susceptible to nucleophilic attack. chemicalbook.com
Deprotonation of the remaining N-H group at the N3 position can be achieved using a base, which is a critical step for subsequent reactions. For instance, strong bases like potassium carbonate can facilitate the deprotonation, enabling nucleophilic attack on electrophiles. However, the choice of base is crucial, as overly strong bases can lead to undesirable side reactions. Weaker bases, such as triethylamine, can offer better control over the reaction.
Alkylation at the N3 position is a common derivatization strategy. This involves reacting the deprotonated this compound with an alkyl halide to form a 1,3-disubstituted benzimidazolium halide under rigorous conditions. chemicalbook.com
Electrophilic and Nucleophilic Substitutions on the Benzimidazole and Phenylsulfonyl Rings
The benzimidazole ring system is generally susceptible to electrophilic substitution at the 4, 5, 6, and 7 positions of the benzene (B151609) ring component, which are considered π-excessive. chemicalbook.com However, the presence of the electron-withdrawing benzenesulfonyl group can deactivate the ring towards electrophilic attack.
Conversely, the imidazole (B134444) part of the benzimidazole ring, specifically the C2 position, is prone to nucleophilic substitution due to the π-deficient nature of the N3 nitrogen. chemicalbook.com For unsubstituted 2-halobenzimidazoles, a competition exists between proton abstraction at the N1 position and nucleophilic substitution at the C2 position. ajrconline.orgijdrt.com For example, 2-chloro-1-methyl benzimidazole readily reacts with nucleophiles like sodium methoxide. ajrconline.orgijdrt.com
The phenylsulfonyl ring is strongly deactivated towards electrophilic substitution due to the electron-withdrawing nature of the sulfonyl group. However, nucleophilic aromatic substitution on the phenylsulfonyl ring might be possible if a good leaving group is present at a position activated by the sulfonyl group.
Transformations Involving the Sulfonyl Group
The benzenesulfonyl group in this compound can be viewed as a protecting group for the N1 nitrogen of the benzimidazole ring. This group can be removed under specific conditions to regenerate the parent benzimidazole. For instance, hydrolysis of the N-S bond can be achieved by warming the compound with an alkali and then acidifying the solution. instras.com
Derivatization for Scaffold Diversification
The varied reactivity of this compound at its different positions allows for extensive derivatization, leading to diverse molecular scaffolds. This is particularly valuable in combinatorial chemistry for the generation of compound libraries. nih.gov By strategically employing reactions at the nitrogen atoms, electrophilic and nucleophilic substitutions on the rings, and transformations of the sulfonyl group, a wide array of derivatives can be synthesized. nih.gov
For example, a library of bis-heterocyclic compounds with skeletal diversity has been created using a traceless synthesis of benzimidazoles, where the diversity was introduced by derivatizing the benzene ring of the benzimidazole core. nih.gov This highlights the utility of the this compound scaffold in creating structurally varied molecules for various applications, including drug discovery. nih.govnih.gov
Investigation of Tautomerism and Isomerization in Sulfonylated Benzimidazoles
Benzimidazoles with an unsubstituted NH group can exhibit annular tautomerism, where a proton can reside on either of the two nitrogen atoms. ijdrt.com This results in an equilibrium mixture of tautomers, especially in asymmetrically substituted compounds. ijdrt.com The study of this tautomeric equilibrium is crucial as the different tautomers may exhibit distinct biological activities.
Theoretical and experimental methods, such as UV-Vis spectroscopy, have been employed to assess the tautomeric distribution in benzimidazole derivatives in solution. ucf.edu The choice of the substituent on the benzimidazole ring can significantly influence the position of this equilibrium. ucf.edu While the benzenesulfonyl group at N1 largely fixes the tautomeric form, the potential for isomerization exists in derivatives where substitution patterns allow for it. For instance, photoisomerization has been observed in related systems like 2-alkyl-indazoles, which convert to 1-alkyl-benzimidazoles. uc.pt
Computational and Theoretical Investigations
Quantum Chemical Calculations
Quantum chemical calculations are at the forefront of theoretical investigations, providing a fundamental understanding of the electronic structure and properties of molecules.
Density Functional Theory (DFT) is a widely used computational method to investigate the electronic structure and geometry of molecules. acs.org For benzimidazole (B57391) derivatives, DFT calculations, often using functionals like B3LYP with basis sets such as 6-311G(d,p) or 6-311++G(d,p), are employed to optimize the molecular geometry and predict various properties. nih.govresearchgate.netacs.org These calculations help in understanding the spatial arrangement of atoms and the distribution of electrons within the molecule. For instance, the geometry optimization of related benzimidazole structures reveals the planarity of the benzimidazole ring system and the orientation of the sulfonyl group. nih.govacs.org The calculated geometric parameters, such as bond lengths and angles, often show good agreement with experimental data obtained from techniques like X-ray crystallography. researchgate.net
Frontier Molecular Orbital (FMO) theory is a key concept in predicting the reactivity of a molecule. researchgate.net It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. nih.gov The HOMO-LUMO energy gap (ΔE) is a crucial parameter for assessing the chemical stability and reactivity of a molecule; a smaller gap generally implies higher reactivity. researchgate.netedu.krd For various benzimidazole derivatives, FMO analysis has been used to understand intramolecular charge transfer processes. nih.govacs.org In studies of similar compounds, the HOMO is often located on the electron-rich benzimidazole ring, while the LUMO may be distributed over the sulfonyl group and the attached phenyl ring, indicating the sites for electrophilic and nucleophilic attack, respectively. nih.gov
| Parameter | Description | Significance |
| HOMO | Highest Occupied Molecular Orbital | Indicates electron-donating ability |
| LUMO | Lowest Unoccupied Molecular Orbital | Indicates electron-accepting ability |
| Energy Gap (ΔE) | Difference between LUMO and HOMO energies | Predicts chemical reactivity and stability |
Molecular Dynamics (MD) Simulations for Conformational Sampling and Stability
Molecular Dynamics (MD) simulations are computational methods used to study the time-dependent behavior of a molecular system. nih.gov These simulations can provide insights into the conformational flexibility of 1-(benzenesulfonyl)benzimidazole and the stability of its different conformations over time. bohrium.com By simulating the motion of atoms and molecules, MD can help understand how the compound might behave in a biological environment, such as its interaction with a solvent or a biological membrane. For related benzimidazole derivatives, MD simulations have been used to assess the stability of ligand-protein complexes, showing how the compound remains bound to its target over a simulated period. nih.gov
Molecular Docking Studies for Ligand-Target Interaction Prediction
Molecular docking is a computational technique that predicts the preferred orientation of a molecule when bound to a second to form a stable complex. ukm.my This method is extensively used in drug discovery to predict how a ligand, such as this compound, might interact with a biological target, typically a protein. Docking studies can identify potential binding sites and predict the binding affinity of the ligand to the target. ukm.my For various benzimidazole derivatives, docking studies have been performed to investigate their potential as inhibitors of enzymes like cyclooxygenase (COX) or as anticancer agents by targeting proteins like Bcl-2. nih.gov These studies often reveal key interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the ligand-target complex. ukm.my
Prediction of Molecular Descriptors and Global Reactivity Indices
A range of molecular descriptors and global reactivity indices can be calculated from the electronic structure of a molecule to quantify its chemical properties. acs.orgbiointerfaceresearch.com These parameters provide a quantitative basis for understanding and comparing the reactivity of different compounds. edu.krd
Key Global Reactivity Indices:
Ionization Potential (I): The energy required to remove an electron (approximated as -EHOMO). acs.org
Electron Affinity (A): The energy released when an electron is added (approximated as -ELUMO). acs.org
Electronegativity (χ): The tendency of a molecule to attract electrons, calculated as (I + A) / 2. edu.krd
Chemical Hardness (η): A measure of resistance to charge transfer, calculated as (I - A) / 2. edu.krd Hard molecules have a large HOMO-LUMO gap, while soft molecules have a small gap. edu.krd
Softness (S): The reciprocal of chemical hardness (1/η). edu.krd
Electrophilicity Index (ω): A measure of the electrophilic character of a molecule, calculated as μ² / (2η), where μ is the chemical potential (-(I+A)/2). edu.krd
These descriptors, derived from the HOMO and LUMO energies, are valuable in quantitative structure-activity relationship (QSAR) studies to correlate the chemical structure of benzimidazole derivatives with their biological activities. biointerfaceresearch.comresearchgate.net
| Descriptor | Formula | Interpretation |
| Ionization Potential (I) | -EHOMO | Energy to remove an electron |
| Electron Affinity (A) | -ELUMO | Energy released when an electron is added |
| Electronegativity (χ) | (I + A) / 2 | Tendency to attract electrons |
| Chemical Hardness (η) | (I - A) / 2 | Resistance to change in electron distribution |
| Softness (S) | 1 / η | Reciprocal of hardness |
| Electrophilicity Index (ω) | μ² / (2η) | Measure of electrophilic power |
In Silico Structure-Activity Relationship (SAR) and Structure-Property Relationship (SPR) Modeling
Computational and theoretical investigations, particularly through in silico Structure-Activity Relationship (SAR) and Structure-Property Relationship (SPR) modeling, have become indispensable tools in the rational design and optimization of this compound derivatives for various therapeutic applications. These methods allow for the prediction of biological activity and physicochemical properties, thereby accelerating the discovery of new drug candidates.
Quantitative Structure-Activity Relationship (QSAR) Studies
QSAR analysis is a computational technique used to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. For benzimidazole derivatives, QSAR models have been instrumental in identifying the key molecular features that govern their antimicrobial efficacy.
One study focused on a series of 28 benzimidazole analogues with antimicrobial activity and developed a QSAR model using the multiple linear regression (MLR) method. The resulting model demonstrated a statistically significant correlation, with a coefficient of determination (r²) of 0.6773 and a predictive r² of 0.7150 for the external test set. This model highlighted the importance of specific molecular descriptors in influencing antibacterial activity. The results indicated a positive correlation between activity and descriptors such as the Topological Polar Surface Area (TPSA), the count of hydrogen bond acceptors, the implicit LOGP (iLOGP), and the Galvez topological charge index of order 4 (GGI4). mdpi.com
Further SAR studies on benzimidazolylbenzenesulfonamide (BZS) compounds have revealed that electronic properties are crucial for antibacterial activity. It was found that the presence of an electron-withdrawing group on the benzimidazole ring tends to increase antimicrobial activity, while electron-releasing groups lead to a decrease in activity. nih.gov This insight is critical for designing more potent antibacterial agents based on the this compound scaffold.
| Descriptor | Description | Correlation with Activity | Reference |
|---|---|---|---|
| Topological Polar Surface Area (TPSA) | A measure of the polar surface area of a molecule. | Positive | mdpi.com |
| H-bond Acceptors | The number of hydrogen bond acceptors in the molecule. | Positive | mdpi.com |
| iLOGP | A calculated measure of the molecule's lipophilicity. | Positive | mdpi.com |
| GGI4 | Galvez topological charge index of order 4. | Positive | mdpi.com |
| Electron-withdrawing groups | Substituents that draw electron density from a ring. | Positive (Increases Activity) | nih.gov |
Molecular Docking and Structure-Based SAR
Molecular docking is a powerful in silico technique used to predict the preferred orientation of a molecule when bound to a specific target protein. This method provides valuable insights into the binding mode and interactions, guiding the design of more effective and selective inhibitors.
Anticancer Activity: The anticancer potential of benzimidazole sulfonamides has been extensively studied using molecular docking. A series of derivatives containing a substituted pyrazole (B372694) ring at the C2 position of the benzimidazole scaffold displayed potent activity against several cancer cell lines, including A549 (lung), HeLa (cervical), HepG2 (liver), and MCF-7 (breast). mdpi.com Compound 22 from this series was identified as a particularly potent derivative, with IC₅₀ values as low as 0.15 μM. mdpi.com SAR analysis revealed that placing the benzenesulfonyl group on the benzimidazole nitrogen was a key factor in enhancing anticancer activity. mdpi.comnih.gov Further optimization showed that substitutions on the phenylsulfonyl ring, such as 2,5-dimethyl, 4-methyl, and 4-methoxy groups, increased potency against tubulin polymerization. mdpi.com In other studies, benzimidazole derivatives bearing 1,3,4-oxadiazole (B1194373) moieties were designed as inhibitors of thymidylate synthase (TS). Compounds 10 and 14 demonstrated superior cytotoxicity against several cancer cell lines compared to the standard drug 5-fluorouracil (B62378) and showed significant inhibition of the TS enzyme. rsc.org Docking studies of alkylsulfonyl benzimidazole derivatives against the anti-apoptotic protein Bcl-2 also showed strong interactions, with some compounds exhibiting a higher binding affinity than the standard drug vincristine. nih.gov
Antimicrobial and Antiviral Activity: Molecular docking has also been applied to explore the antimicrobial and antiviral activities of this class of compounds. In one study, benzimidazole–thiadiazole hybrids were docked against the 14-α demethylase enzyme from Candida species. The results showed that compound 5f had the highest docking interaction energy, correlating with its potent antifungal activity. researchgate.net Another in silico study evaluated benzimidazole derivatives against key proteins of the SARS-CoV-2 virus. Docking simulations revealed that these compounds could potentially bind to the main protease (Mpro) and non-structural proteins (nsp2 and nsp7), with some derivatives showing excellent binding scores, suggesting a potential antiviral application. researchgate.net
| Compound/Derivative | Target | Finding/Activity | Reference |
|---|---|---|---|
| Compound 22 (a benzimidazole sulfonamide) | A549, HeLa, HepG2, MCF-7 cancer cells | Potent anticancer activity (IC₅₀ = 0.15–0.33 μM). | mdpi.com |
| Compounds 10 and 14 (1,3,4-oxadiazole derivatives) | Thymidylate Synthase (TS) | Potent TS inhibition (IC₅₀ = 1.01 and 1.19 μM). | rsc.org |
| Compound 27 (an alkylsulfonyl benzimidazole) | Bcl-2 Protein | High binding affinity (Vina score = -9.6 kcal/mol). | nih.gov |
| Compound 5f (a benzimidazole-thiadiazole hybrid) | Candida 14-α demethylase | Highest docking energy (-10.928 kcal/mol). | researchgate.net |
| L1O (a methoxyphenol derivative) | SARS-CoV-2 Mpro | Strong binding score (-11.31 kcal/mol). | researchgate.net |
These computational approaches not only rationalize the observed biological activities but also provide a predictive framework to guide the synthesis of new derivatives of this compound with improved potency and desired properties.
Investigations into Biological Interactions and Mechanistic Insights
Target-Specific Enzyme Inhibition Studies
The unique structural combination of a sulfonamide and a benzimidazole (B57391) moiety allows these compounds to interact with a diverse range of enzymatic targets. The benzenesulfonyl group often acts as a key pharmacophore, particularly for metalloenzymes, while the benzimidazole portion contributes to binding affinity and specificity.
Kinetic and Binding Analyses with Key Enzymes (e.g., Carbonic Anhydrase, Alpha-Amylase, Urease, Protein Tyrosine Phosphatase 1B, Mtb-FtsZ, Cytochrome P-450)
Carbonic Anhydrase (CA): The primary sulfonamide group is a classic zinc-binding group, making benzenesulfonamide (B165840) derivatives potent inhibitors of carbonic anhydrases. A series of benzenesulfonamide derivatives featuring benzimidazole moieties demonstrated significant inhibitory activity against several human (h) CA isozymes. nih.gov Studies have shown these compounds can achieve nanomolar binding affinities. nih.gov For instance, certain phthalimide-capped benzenesulfonamides have shown Ki values of 28.5 nM and 2.2 nM against hCA I and hCA II, respectively. semanticscholar.org The position of the benzimidazole substituent on the benzenesulfonamide ring is crucial, with para-substituted compounds generally showing higher binding potency than their meta-substituted counterparts. nih.gov
Alpha-Amylase: This key digestive enzyme is a target for controlling post-prandial hyperglycemia. Benzimidazole-sulfonyl hybrids have been identified as effective inhibitors of α-amylase. nih.gov In one study, synthesized 2-mercaptobenzimidazole (B194830) derivatives bearing a sulfonyl scaffold showed potent α-amylase inhibition with IC50 values ranging from 0.90 ± 0.05 to 11.2 ± 0.3 μM, with several compounds proving more effective than the standard drug, acarbose (B1664774) (IC50 of 1.70 ± 0.10 μM). nih.gov Another study on different benzimidazole derivatives also reported IC50 values in the low micromolar range, highlighting the potential of this structural class. nih.gov
Urease: This nickel-containing metalloenzyme is a key target for treating infections by ureolytic bacteria like Helicobacter pylori. While data on the exact 1-(Benzenesulfonyl)benzimidazole molecule is limited, related benzimidazole and sulfonamide derivatives are known urease inhibitors. nih.govresearchgate.net Kinetic studies on related compounds have identified both competitive and mixed-type inhibition mechanisms, with Ki values in the micromolar range. researchgate.net For example, certain benzimidazole 2-thione derivatives act as non-competitive or uncompetitive inhibitors of H. pylori urease. nih.gov Other complex Schiff base derivatives have shown mixed-type and non-competitive inhibition with Ki values as low as 0.20 µM. mdpi.com
Protein Tyrosine Phosphatase 1B (PTP1B): As a negative regulator of insulin (B600854) and leptin signaling, PTP1B is a major therapeutic target for type 2 diabetes and obesity. The benzimidazole nucleus is a feature of potent PTP1B inhibitors. nih.gov Kinetic analyses of several benzimidazole-containing compounds revealed a mixed-type inhibition mechanism, with Ki values in the low micromolar range (e.g., 4.2 µM, 5.2 µM). nih.gov These inhibitors are thought to interact with a secondary, allosteric binding site, which confers selectivity. nih.govfrontiersin.org
Mtb-FtsZ: The Filamentous temperature-sensitive protein Z (FtsZ) is an essential protein for bacterial cell division and a promising target for new antitubercular agents. Libraries of trisubstituted benzimidazoles have been shown to inhibit the growth of Mycobacterium tuberculosis (Mtb) with MIC values in the low micromolar range (0.5-6 μg/mL). These compounds inhibit the assembly of Mtb-FtsZ in a dose-dependent manner.
| Enzyme Target | Compound Class | Inhibition Value (IC50/Ki) | Reference |
|---|---|---|---|
| Carbonic Anhydrase II | Phthalimide-benzenesulfonamide | Ki = 2.2 nM | semanticscholar.org |
| α-Amylase | 2-Mercaptobenzimidazole-sulfonyl hybrid | IC50 = 0.90 µM | nih.gov |
| Urease | Schiff base metal complex | Ki = 0.20 µM (mixed-type) | mdpi.com |
| PTP1B | Benzimidazole derivative | Ki = 4.2 µM (mixed-type) | nih.gov |
| CYP3A4 | Sepin-1 (related compound) | IC50 < 10 µM | researchgate.net |
Modulation of Cellular Processes and Pathways
Beyond direct enzyme inhibition, this compound derivatives modulate complex cellular processes, demonstrating effects on cell viability, microbial replication, and inflammatory signaling.
Analysis of Effects on Cell Proliferation and Viability in In Vitro Models
Derivatives of this compound have demonstrated significant antiproliferative activity against a range of human cancer cell lines. The placement of the benzenesulfonyl group on the benzimidazole nitrogen has been shown to enhance cytotoxic activity. mdpi.com Studies have reported potent activity in glioblastoma, lung, and breast cancer cells, often through the induction of apoptosis. nih.gov For example, certain derivatives were found to be particularly effective under hypoxic conditions, which are common in solid tumors. nih.gov One study identified a derivative with an IC50 value of 5.73 μM against the MCF-7 breast cancer cell line, which was found to induce autophagy at lower concentrations and apoptosis at higher concentrations. nih.gov
| Cell Line | Compound Class | Activity (IC50) | Reference |
|---|---|---|---|
| U87 (Glioblastoma) | Benzimidazole-sulfonyl derivative | 45.2 µM | |
| MCF-7 (Breast Cancer) | Benzimidazole derivative | 5.73 µM | nih.gov |
| A549 (Lung Cancer) | Benzimidazole derivative | Hypoxia-specific cytotoxicity | nih.gov |
| HepG-2 (Liver Cancer) | 1,2-disubstituted 1H-benzimidazole | 1.98 µM | nih.gov |
Mechanisms of Interference with Microbial Growth and Replication (e.g., DNA damage, inhibition of cell division)
The antibacterial activity of the benzimidazole-sulfonyl scaffold is attributed to multiple mechanisms. rjptonline.org
Inhibition of Cell Division: As detailed previously, a primary mechanism against M. tuberculosis is the inhibition of cell division through the disruption of FtsZ protein function. By enhancing GTPase activity, these compounds prevent the stable Z-ring formation necessary for cytokinesis.
DNA Interaction: The benzimidazole nucleus is a structural isostere of naturally occurring nucleotides, which allows it to readily interact with biopolymers like DNA. mdpi.com Some benzimidazole-sulfonyl hybrids are believed to exert their antibacterial effect by intercalating with bacterial DNA, thereby disrupting DNA replication and other essential processes. rjptonline.org
Membrane Damage: Studies on related benzimidazole hybrids have shown that they can compromise the integrity of the bacterial cell membrane, leading to the leakage of cellular components and ultimately cell death. mdpi.com
Anti-inflammatory Pathway Investigations and Mediator Modulation
N-1-(phenylsulfonyl)-benzimidazole derivatives have been investigated as potent anti-inflammatory agents. nih.gov In vivo studies using the carrageenan-induced paw edema model in rats, a standard test for acute inflammation, showed that these compounds can significantly reduce edema. nih.govjmpas.com For example, various N-1-(phenylsulfonyl)-2-methylamino-substituted-1H-benzimidazole derivatives produced inhibition of edema ranging from 23.88% to 37.31%. nih.gov
The primary mechanism for this anti-inflammatory action is believed to be the inhibition of cyclooxygenase (COX) enzymes, which are critical for the production of pro-inflammatory prostaglandins. ekb.eg Many benzimidazole derivatives have shown promising and selective inhibitory activity against COX-2, the inducible isoform that is upregulated at sites of inflammation. jmpas.comekb.egresearchgate.net This selectivity is a highly desirable trait, as inhibition of the COX-1 isoform is associated with the gastrointestinal side effects common to many non-steroidal anti-inflammatory drugs (NSAIDs). nih.gov The antioxidant activity of some of these compounds may also contribute to their anti-inflammatory profile by mitigating oxidative stress, another component of NSAID-induced gastric injury. nih.gov
Antioxidant Mechanisms and Free Radical Scavenging Properties
While direct studies on the antioxidant mechanisms of this compound are not extensively detailed in the provided literature, the broader class of benzimidazole derivatives, particularly those with sulfonyl groups, has been the subject of significant research for their antioxidant and free radical scavenging capabilities. nih.govnih.gov An imbalance between free radicals and the body's antioxidant defenses can lead to oxidative stress, a condition linked to various diseases. nih.gov Novel compounds with the ability to scavenge free radicals are therefore of great interest. nih.gov
The antioxidant activity of benzimidazole derivatives is often evaluated through various in vitro assays, including the scavenging of stable free radicals like 2,2-diphenyl-1-picrylhydrazyl (DPPH), superoxide (B77818) anion radicals, and the inhibition of lipid peroxidation. nih.govmdpi.com Lipid peroxidation is a key process of cellular damage mediated by reactive oxygen species (ROS). nih.govtubitak.gov.tr
Research on related compounds provides insights into the potential mechanisms. For instance, a series of 2-phenyl-1H-benzimidazole derivatives showed varied antioxidant potential in DPPH, β-carotene bleaching, and TBARS (thiobarbituric acid reactive substances) inhibition assays, indicating that substitutions on the core structure are critical for activity. mdpi.com In one study, a series of 5-(alkylsulfonyl)-1-substituted-2-(1H-pyrrol-2-yl)-1H-benzo[d]imidazole derivatives were synthesized and evaluated for their ability to inhibit lipid peroxidation (LPO). tubitak.gov.trresearchgate.net The most potent compound from this series, compound 5j, demonstrated a significant LPO inhibition value. researchgate.net Another study on 2-[4-(substituted piperazin-/piperidin-1-ylcarbonyl)phenyl]-1H-benzimidazole derivatives found that a compound with a p-fluorobenzyl substituent at the N1 position exhibited very strong inhibition (83%) of NADPH-dependent lipid peroxidation. nih.gov This highlights the influential role of the substituent at the N1 position, where the benzenesulfonyl group is located in the title compound.
These findings suggest that the antioxidant mechanism of sulfonyl-containing benzimidazoles likely involves the donation of a hydrogen atom or an electron to neutralize free radicals, thereby terminating the oxidative chain reactions, such as lipid peroxidation.
| Compound Series | Assay | Most Active Compound/Observation | Activity/Result |
|---|---|---|---|
| 5-(Alkylsulfonyl)-1-substituted-2-(1H-pyrrol-2-yl)-1H-benzo[d]imidazole derivatives | Lipid Peroxidation (LPO) Inhibition | Compound 5j | LP inhibition value of 3.73 nmol/mg/min. researchgate.net |
| 2-[4-(Substituted piperazin-/piperidin-1-ylcarbonyl)phenyl]-1H-benzimidazole derivatives | NADPH-dependent Lipid Peroxidation Inhibition | Compound 33 (with p-fluorobenzyl substituent at position 1) | 83% inhibition at 10⁻³ M. nih.gov |
| 2-[4-(Substituted piperazin-/piperidin-1-ylcarbonyl)phenyl]-1H-benzimidazole derivatives | NADPH-dependent Lipid Peroxidation Inhibition | Nonsubstituted analogue 13 | 57% inhibition. nih.gov |
Molecular Recognition and Ligand-Target Binding Affinities
The ability of a compound to bind effectively to a biological target is fundamental to its pharmacological activity. nih.gov For this compound and its derivatives, molecular docking studies have been instrumental in elucidating their binding modes and affinities with various protein targets, particularly enzymes. nih.govontosight.ai The benzimidazole scaffold is recognized as a "privileged structure" in medicinal chemistry, capable of diverse interactions.
The benzenesulfonyl group significantly influences the binding properties. For example, in studies on keto-benzimidazole derivatives as Epidermal Growth Factor Receptor (EGFR) inhibitors, the presence of sulfonyl substituents was found to contribute to more stable complexes. ukm.my Docking simulations revealed binding energies of -8.1 kcal/mol and -7.8 kcal/mol for certain sulfonyl-containing compounds with the wild-type EGFR. ukm.my
Further detailed insights come from studies on alkylsulfonyl benzimidazole derivatives designed as Bcl-2 inhibitors. nih.gov Molecular dynamics simulations showed that these compounds form a network of hydrogen bonds and favorable hydrophobic contacts within the Bcl-2 active site. nih.gov The stability of the ligand-protein complex is often dictated by these interactions. nih.gov For instance, molecular docking of benzimidazole-sulfonyl hybrids has been used to probe interactions with enzymes like α-amylase. nih.gov
The specific interactions can be quite precise. Molecular docking has simulated the binding of benzimidazole derivatives to the active site of cyclooxygenase-2 (COX-2), identifying hydrogen bonding with key residues such as Arginine (Arg513) and Glutamine (Gln192). The N-arylsulfonyl group itself can be crucial for the interaction and subsequent biological effect, as seen in N-arylsulfonyl benzimidazole prodrugs that undergo hydrolysis upon interaction with plasma proteins. semanticscholar.org
The prediction of binding affinity is a critical step in structure-based drug design, aiming to identify ligands that bind strongly to their targets. nih.gov The affinity of a ligand for its target is often quantified by values such as the inhibition constant (Ki) or the half-maximal inhibitory concentration (IC50). For a series of arylsulfone derivatives of 2-aminobenzimidazole (B67599) targeting the 5-HT6 receptor, binding affinities (Ki) were determined, showing that bicyclic aryl groups on the sulfone moiety significantly increased affinity. mdpi.com
| Compound Series | Target | Key Findings | Binding Energy / Affinity |
|---|---|---|---|
| Keto-benzimidazoles with sulfonyl substituents | EGFR (wild-type) | Sulfonyl group contributes to complex stability. ukm.my | -8.1 kcal/mol (compound 7c). ukm.my |
| Keto-benzimidazoles with sulfonyl substituents | EGFR (T790M mutant) | Sulfonyl group contributes to complex stability. ukm.my | -8.4 kcal/mol (compound 1c). ukm.my |
| Alkylsulfonyl benzimidazole derivatives | Bcl-2 | Forms hydrogen bonds and hydrophobic contacts in the active site. nih.gov | Not specified in abstract. |
| Benzimidazole-sulfonyl hybrids | α-Amylase | A 2-mercaptobenzimidazole with a sulfonyl scaffold showed potent inhibition. nih.gov | IC50 range: 0.90 ± 0.05–11.2 ± 0.3 μM. nih.gov |
| Arylsulfone derivatives of 2-aminobenzimidazole | 5-HT6 Receptor | A 1-naphthyl derivative showed high affinity. mdpi.com | Ki = 0.651 µM. mdpi.com |
Exploration of Chemical and Materials Applications Non Biological
Catalytic Applications
The benzimidazole (B57391) moiety is a well-established N-heterocyclic carbene (NHC) precursor, and the electronic influence of the benzenesulfonyl group can modulate the catalytic activity of the resulting complexes or the compound itself.
Benzimidazole derivatives are pivotal as ligands in organometallic chemistry, particularly in palladium-catalyzed reactions. While direct studies on 1-(Benzenesulfonyl)benzimidazole as a ligand are not extensively documented, research on related structures provides significant insights. Palladium complexes featuring a benzimidazole core have been synthesized and demonstrated to be effective catalysts in the direct arylation of heteroaromatic compounds. researchgate.nettandfonline.com These reactions are fundamental in organic synthesis for the formation of carbon-carbon bonds.
For instance, palladium(II)-NHC complexes derived from benzimidazolium salts are active in the direct arylation of five-membered heteroaromatics like thiophene (B33073) and furan (B31954) derivatives. researchgate.net The catalytic efficiency is influenced by the substituents on the benzimidazole ring. The electron-withdrawing nature of a benzenesulfonyl group is expected to impact the electronic properties of the metal center, thereby affecting the catalytic cycle. Research on direct arylation of heteroaromatics with benzenesulfonyl chlorides using a Pd/C catalyst has shown that electron-deficient benzenesulfonyl chlorides can lead to better yields. researchgate.net This suggests that the electronic character of the sulfonyl group is a key parameter in such catalytic systems.
Table 1: Examples of Palladium-Benzimidazole Catalyzed Reactions
| Catalyst System | Reaction Type | Substrates | Key Findings |
|---|---|---|---|
| Palladium complexes with benzimidazole core | Direct Arylation | Heteroaromatic species and aryl bromides | Moderate to high yields were achieved, with the electronic nature of substituents on the aryl halides influencing product yields. tandfonline.com |
| Pd-NHC complex (PEPPSI-Type) | Direct Arylation | Thiophene, furan derivatives and (hetero)aryl bromides | The complex proved to be an effective catalyst for creating C-C bonds with five-membered heteroaromatics. researchgate.net |
| Pd/C | Direct Arylation | Heteroarenes and benzenesulfonyl chlorides | High yields were obtained, particularly with electron-deficient benzenesulfonyl chlorides. researchgate.net |
The field of organocatalysis has seen the emergence of bifunctional catalysts where a benzimidazole-related structure acts as a hydrogen-bond donor. Research has been conducted on organocatalysts derived from (1R,2R)-cyclohexane-1,2-diamine, which incorporates a 1,2-benzenediamine moiety that is subsequently sulfonated. researchgate.netmdpi.comresearchgate.net
In one study, a four-step synthesis was developed to create these chiral, noncovalent organocatalysts. researchgate.netmdpi.com The final step involves the derivatization of a primary aromatic amino group through sulfonation with benzenesulfonyl chloride. researchgate.netresearchgate.net These catalysts were evaluated in the Michael addition of acetylacetone (B45752) to trans-β-nitrostyrene. researchgate.netmdpi.com The results indicated that while the catalysts were active, they provided low to moderate enantioselectivity. mdpi.com The presence of the benzenesulfonyl group is crucial for tuning the acidity of the N-H bond, which is involved in the hydrogen-bonding interaction with the substrate, a key step in the catalytic cycle of such noncovalent organocatalysts. researchgate.net
Table 2: Performance of Benzene-1,2-diamine Derived Organocatalysts
| Catalyst Type | Reaction | Key Features of Catalyst Synthesis | Catalytic Performance |
|---|---|---|---|
| Sulfonamides from (1R,2R)-cyclohexane-1,2-diamine and benzenesulfonyl chloride | 1,4-addition of acetylacetone to trans-β-nitrostyrene | Four-step synthesis involving nucleophilic aromatic substitution, selective alkylation, nitro group reduction, and final sulfonation. researchgate.netmdpi.com | Incomplete conversion (up to 93%) and low (S)-enantioselectivity (up to 41% ee). mdpi.com |
Advanced Materials Science Applications
The rigid and planar structure of the benzimidazole core, combined with the properties introduced by the benzenesulfonyl group, makes this compound and its derivatives interesting candidates for advanced materials.
Benzimidazole derivatives are widely investigated for their applications in OLEDs, serving as host materials for phosphorescent emitters or as electron transport materials. researchgate.net The high thermal stability and charge-transporting properties of the benzimidazole scaffold are advantageous in this context. researchgate.net The introduction of different substituents allows for the tuning of electronic properties, such as the energy levels of the frontier molecular orbitals (HOMO and LUMO).
While specific data on this compound in OLEDs is scarce, related compounds have shown promise. For example, novel ambipolar hosts containing both carbazole (B46965) and benzimidazole units connected in an ortho position have been developed. nih.gov This orthogonal arrangement helps to confine the triplet state, leading to efficient energy transfer in phosphorescent OLEDs (PhOLEDs). These devices have demonstrated high efficiency and low efficiency roll-off for sky-blue, green, and orange-red emitters. nih.gov The electron-withdrawing sulfonyl group in this compound could potentially enhance electron injection or transport properties, making it a candidate for an n-type or host material in OLED devices. Theoretical calculations on similar organic crystals suggest that a low electron reorganization energy can make them suitable for use as electron transport materials. researchgate.net
The modification of polymers with functional units like benzimidazole and sulfonyl groups is a strategy to create materials with enhanced properties for specific applications, such as proton exchange membranes for fuel cells. ferrybox.orgrsc.org A series of new polyimides containing both sulfonic acid groups and benzimidazole rings has been synthesized. ferrybox.org The incorporation of these groups was found to improve the solubility of the polymers in polar organic solvents. ferrybox.org
Furthermore, these functionalized polymers have been investigated for their proton conductivity. Membranes made from these polyimides were evaluated for their water uptake and proton conductivity at temperatures ranging from 50 to 150 ºC. ferrybox.org It was found that a high proportion of sulfonic acid groups relative to benzimidazole groups could lead to proton conductivities suitable for fuel cell applications above 100°C. ferrybox.org In a different approach, N-alkyl substituted 1H-benzimidazoles have been used as n-type dopants for copolymers to enhance electrical conductivity. polimi.it Tailoring the substituents on the benzimidazole ring was shown to improve the miscibility of the dopant with the polymer matrix, leading to optimized electrical properties. polimi.it This highlights the potential of substituted benzimidazoles, including sulfonylated derivatives, in the development of high-performance polymers.
Benzimidazole-based fluorescent chemosensors have garnered significant attention for the detection of various analytes, including metal ions and anions. rsc.orgsioc-journal.cn The benzimidazole scaffold can act as a recognition and signaling unit. Upon binding with a specific analyte, a change in the photophysical properties, such as a color change (colorimetric) or a change in fluorescence intensity (fluorometric), is observed. rsc.orgmdpi.com
A dual chemosensor based on a benzimidazole derivative has been developed for the highly selective colorimetric detection of iron ions (Fe²⁺/Fe³⁺) and the fluorometric "OFF-ON" detection of zinc ions (Zn²⁺) in aqueous solutions. rsc.org This sensor exhibited low detection limits, falling below the World Health Organization's guidelines for drinking water. rsc.org The sensing mechanism can be recycled by treatment with EDTA. rsc.org While this specific sensor was not this compound, the study demonstrates the potential of the benzimidazole core in creating highly sensitive and selective chemosensors. The electronic properties of the sulfonyl group in this compound could be harnessed to modulate the binding affinity and signaling response towards specific analytes. Other studies have also reported on benzimidazole-based chemosensors for the detection of copper ions (Cu²⁺). orgchemres.org
Table 3: Benzimidazole-Based Chemosensors
| Chemosensor Structure | Target Analyte(s) | Detection Method | Key Findings |
|---|---|---|---|
| Benzimidazole-based dual sensor | Fe²⁺, Fe³⁺ | Colorimetric | High selectivity with a color change from colorless to dark green. Detection limit: 1.18 µM for Fe²⁺ and 1.21 µM for Fe³⁺. rsc.org |
| Benzimidazole-based dual sensor | Zn²⁺ | Fluorometric ('OFF-ON') | Selective detection with a detection limit of 1.05 µM. rsc.org |
| Bis-benzimidazole derivative | Cu²⁺ | UV-Vis and Fluorescence Spectroscopy | High selectivity for Cu²⁺ with a 1:1 complex stoichiometry. orgchemres.org |
Other Industrial and Specialized Applications
While the primary focus of research on this compound has been within the biological and pharmaceutical realms, its unique chemical structure suggests potential for various non-biological applications in materials science and specialized industrial processes. However, dedicated research and widespread application in these areas are not as extensively documented as its medicinal chemistry. The main non-biological application appears to be its use as a chemical intermediate in the synthesis of more complex molecules.
Role as a Synthetic Intermediate
This compound serves as a valuable intermediate in organic synthesis. The benzenesulfonyl group acts as a protecting group for the benzimidazole nitrogen, allowing for selective reactions at other positions of the molecule. Furthermore, the entire this compound scaffold can be a building block for creating more complex heterocyclic systems.
A novel synthetic route has been developed for 1-(phenylsulfonyl)-1H-benzimidazole derivatives using a stannous chloride-promoted tandem reaction. ias.ac.in This method highlights the compound's role as a target structure in the development of efficient synthetic methodologies, which are crucial for producing pharmaceutically important targets. ias.ac.in The formation of benzimidazoles from N-aryl amidines can be achieved by reacting them with benzenesulfonyl chloride, indicating the importance of the sulfonyl linkage in synthetic strategies. iucr.org
Potential in Corrosion Inhibition
Benzimidazole and its derivatives are well-regarded as effective corrosion inhibitors for various metals and alloys, particularly for mild steel in acidic environments. nih.govnih.gov Their efficacy stems from the ability of the benzimidazole ring to adsorb onto the metal surface, forming a protective layer that impedes both anodic and cathodic corrosion reactions. ias.ac.in The adsorption can occur through the nitrogen heteroatoms and the π-electrons of the aromatic system. nih.gov
The table below presents data on the corrosion inhibition efficiency of related benzimidazole sulfonamide derivatives on mild steel, illustrating the potential of this class of compounds.
| Compound | Concentration (M) | Inhibition Efficiency (%) |
| 2-(β-benzenesulphonamido)ethylbenzimidazole (BSAEBI) | 5 x 10⁻⁴ | 89.9 |
| 2-(β-benzenesulphonamido)methylbenzimidazole (BSAMBI) | 5 x 10⁻⁴ | 80.8 |
| Data sourced from electrochemical studies on mild steel in 1 M HCl. ias.ac.in |
Applications in Materials Science and Electronics
The benzimidazole scaffold is recognized for its utility in the development of advanced materials. Polycyclic benzimidazole derivatives are noted as an important class of compounds for applications in organic electronics and photovoltaics. nih.gov Materials incorporating imidazole (B134444) rings have been investigated for their electronic properties, serving as electron transport materials in organic light-emitting diodes (OLEDs). researchgate.net Although specific applications of this compound in this domain are not detailed, its structure is consistent with the types of molecules explored for these purposes. The fusion of the aromatic benzene (B151609) ring with the electron-rich imidazole system, modified by the electron-withdrawing benzenesulfonyl group, provides a tunable electronic structure that could be exploited in the design of novel organic semiconductors. nih.govresearchgate.net
Structure Activity Relationship Sar and Structure Property Relationship Spr Analyses
Correlation of Structural Modifications with Biological Interaction Profiles
The benzimidazole (B57391) scaffold, being structurally similar to naturally occurring purine (B94841) bases, can effectively interact with a variety of biological targets, including enzymes and receptors. researchgate.net The introduction of a benzenesulfonyl group at the N1 position significantly influences this interaction. The biological activities of 1-(benzenesulfonyl)benzimidazole derivatives are highly dependent on the nature and position of substituents on both the benzimidazole and the benzenesulfonyl rings. nih.gov
For instance, studies on various derivatives have revealed that the introduction of specific substituents can enhance their antimicrobial, anti-inflammatory, and anticancer properties. researchgate.netontosight.ai The presence of electron-donating or electron-withdrawing groups on the phenyl ring of the benzenesulfonyl moiety can modulate the electronic properties of the entire molecule, thereby affecting its binding affinity to biological targets. acs.org Similarly, substitutions on the benzimidazole ring system can influence lipophilicity and steric factors, which are crucial for cell permeability and target engagement. ontosight.aimdpi.com
A study on 5-substituted-1-(phenylsulfonyl)-2-methyl benzimidazole derivatives demonstrated that compounds with amino groups at the para position of the phenyl ring exhibited good anti-inflammatory activity. nih.gov Another study highlighted that the presence of a 2,6-difluorophenyl group on the benzimidazole core could enhance lipophilicity and bioavailability. ontosight.ai
Table 1: Correlation of Structural Modifications with Biological Activity
| Compound/Derivative | Structural Modification | Observed Biological Activity |
| 1-(Benzenesulfonyl)-2-methyl-5-aminobenzimidazole | Amino group at the 5-position of the benzimidazole ring | Enhanced anti-inflammatory activity nih.gov |
| 1-(Benzenesulfonyl)-2-(2,6-difluorophenyl)-4-methylbenzimidazole | 2,6-difluorophenyl group at the 2-position and a methyl group at the 4-position | Potential for enhanced lipophilicity and bioavailability ontosight.ai |
| 1-(3,4-Dimethylphenyl)sulfonyl-5-nitro-1H-benzimidazole | 3,4-dimethylphenylsulfonyl group at N1 and a nitro group at the 5-position | Potential antimicrobial, antifungal, and anticancer properties ontosight.ai |
Influence of Substituents on Chemical Reactivity and Stability
The chemical reactivity and stability of this compound are significantly influenced by the electronic and steric effects of substituents. The sulfonyl group, being a strong electron-withdrawing group, can affect the nucleophilicity of the benzimidazole ring system. ontosight.ai
The stability of the N-S bond can be influenced by the nature of the substituents on both the benzene (B151609) and benzimidazole rings. Electron-donating groups on the benzenesulfonyl ring may slightly decrease the stability of this bond, while electron-withdrawing groups can enhance it. Conversely, substituents on the benzimidazole ring can also modulate the reactivity of the entire molecule. For example, the presence of a nitro group can increase the compound's reactivity. ontosight.ai
Studies on the synthesis of this compound derivatives have shown that the reaction conditions, such as the base and solvent used, play a crucial role in the yield and purity of the final product. The presence of various functional groups on the starting materials can also impact the course of the reaction. acs.org
Table 2: Influence of Substituents on Chemical Properties
| Substituent | Position | Influence on Reactivity/Stability |
| Nitro group | 5-position of benzimidazole | May increase reactivity ontosight.ai |
| Electron-donating groups (e.g., methyl, methoxy) | Benzenesulfonyl ring | May slightly decrease the stability of the N-S bond |
| Electron-withdrawing groups (e.g., chloro, nitro) | Benzenesulfonyl ring | May enhance the stability of the N-S bond |
| Halogen substituents | Benzenesulfonyl ring | Generally well-tolerated in synthesis acs.org |
Impact of Tautomeric Forms on Biological or Chemical Properties
Benzimidazoles that are unsubstituted at the N1 and N3 positions can exist in two tautomeric forms due to the migration of a proton between these two nitrogen atoms. ijdrt.comencyclopedia.pub However, in this compound, the presence of the bulky benzenesulfonyl group at the N1 position generally restricts this tautomerism, leading to the existence of distinct isomers if the benzimidazole ring is asymmetrically substituted. instras.com
The existence of these distinct isomers can have a significant impact on the biological activity of the compound. During the arylsulfonylation of asymmetrically substituted benzimidazoles, a mixture of two isomeric products can be formed. iucr.org These isomers may exhibit different binding affinities to biological targets due to their unique three-dimensional structures. For example, in the arylsulfonylation of 2,5-dimethyl-1H-benzimidazole, two isomeric products, 1-(4-chlorophenylsulfonyl)-2,5-dimethyl-1H-benzimidazole and 1-(4-chlorophenylsulfonyl)-2,6-dimethyl-1H-benzimidazole, are formed. iucr.org The differential biological activities of such isomers underscore the importance of their separation and individual evaluation.
Rational Design Principles for Optimizing Chemical and Biological Profiles
The rational design of novel this compound derivatives with optimized properties is a key focus of medicinal chemistry research. researchgate.netnih.govnih.gov This process involves a deep understanding of the structure-activity and structure-property relationships discussed in the previous sections.
Key principles for rational design include:
Target-Oriented Synthesis: Designing molecules with specific structural features that are known to interact favorably with a particular biological target. nih.govresearchgate.net This often involves computational modeling and docking studies to predict binding modes and affinities. nih.gov
Substituent Modulation: Systematically varying the substituents on both the benzimidazole and benzenesulfonyl rings to fine-tune the electronic, steric, and lipophilic properties of the molecule. nih.govontosight.ai This allows for the optimization of pharmacokinetic and pharmacodynamic profiles.
Bioisosteric Replacement: Replacing certain functional groups with others that have similar physical or chemical properties to improve potency, reduce toxicity, or alter metabolic stability.
Scaffold Hopping: Modifying the core benzimidazole structure or the linking benzenesulfonyl group to explore new chemical space and identify novel pharmacophores.
By applying these principles, researchers have been successful in developing this compound derivatives with enhanced biological activities, such as improved inhibitory potency against specific enzymes or enhanced antimicrobial efficacy. nih.govnih.gov The continuous exploration of this chemical space holds great promise for the discovery of new therapeutic agents.
Future Directions and Emerging Research Avenues for 1 Benzenesulfonyl Benzimidazole
Development of Novel and Efficient Synthetic Methodologies for Diversification
The synthesis of 1-(benzenesulfonyl)benzimidazole and its derivatives is a cornerstone of its continued investigation. Current methods often involve the reaction of a benzimidazole (B57391) scaffold with a sulfonyl chloride derivative. nih.govnih.gov For instance, the direct sulfonylation of benzimidazole can be achieved using benzenesulfonyl chloride in the presence of a base like potassium carbonate or triethylamine. Researchers are actively seeking to improve upon these foundational methods by developing more efficient, environmentally friendly, and versatile synthetic strategies.
Future efforts in this area are likely to focus on:
Green Chemistry Approaches: The use of microwave irradiation and solvent-free conditions are being explored to create faster, cheaper, and more eco-sustainable synthetic procedures for benzimidazole derivatives. mdpi.comresearchgate.net Microwave-assisted synthesis, for example, has been shown to significantly reduce reaction times and improve yields. mdpi.com
Catalyst Innovation: The exploration of novel catalysts, such as copper salts and hypervalent iodine, is expected to yield more efficient and selective reactions. mdpi.comorganic-chemistry.orgarabjchem.org These catalysts can facilitate one-pot, multi-component reactions, streamlining the synthesis of complex derivatives. organic-chemistry.org
Functional Group Tolerance: Developing synthetic routes that are tolerant of a wide range of functional groups is crucial for creating diverse libraries of this compound analogs for biological screening. organic-chemistry.org This allows for the introduction of various substituents to fine-tune the compound's properties.
| Synthetic Approach | Key Features | Potential Advantages | References |
|---|---|---|---|
| Microwave-Assisted Synthesis | Use of microwave irradiation to accelerate reactions. | Reduced reaction times, increased yields, environmentally friendly. | mdpi.com |
| Catalytic Methods | Employment of catalysts like copper salts or hypervalent iodine. | High efficiency, selectivity, and potential for one-pot synthesis. | mdpi.comorganic-chemistry.orgarabjchem.org |
| Multi-Component Reactions | Combining multiple reactants in a single step to build molecular complexity. | Increased efficiency, reduced waste, and rapid library generation. | organic-chemistry.org |
Advanced Computational Techniques for Predictive Modeling and De Novo Design
Computational chemistry is playing an increasingly vital role in the design and discovery of new drug candidates. For this compound, these techniques offer a powerful means to predict biological activity and design novel derivatives with enhanced properties.
Key computational approaches include:
Quantitative Structure-Activity Relationship (QSAR): QSAR models are used to establish a mathematical relationship between the chemical structure of a compound and its biological activity. nih.govnih.govyoutube.com These models can predict the activity of newly designed molecules, helping to prioritize which compounds to synthesize and test. nih.gov
Molecular Docking: This technique predicts the preferred orientation of a molecule when bound to a specific target protein. researchgate.netacs.org For this compound derivatives, docking studies can help to understand their mechanism of action and guide the design of more potent inhibitors. researchgate.net For example, docking studies of 5-fluoro-1-aryl/alkyl sulfonyl benzimidazole derivatives against monoamine oxidase B (MAO-B) have shown promising results for the treatment of Parkinson's disease. researchgate.net
De Novo Design: This approach uses computational algorithms to design entirely new molecules with desired properties. mdpi.combegellhouse.com By leveraging knowledge of the target's binding site and the structure-activity relationships of known inhibitors, de novo design can generate novel this compound derivatives with potentially improved efficacy and selectivity.
| Computational Technique | Application in this compound Research | Potential Impact | References |
|---|---|---|---|
| QSAR | Predicting the biological activity of derivatives based on their chemical structure. | Prioritization of synthetic targets and acceleration of the discovery process. | nih.govnih.gov |
| Molecular Docking | Simulating the binding of derivatives to biological targets to understand interactions. | Rational design of more potent and selective inhibitors. | researchgate.netacs.org |
| De Novo Design | Generating novel molecular structures with desired therapeutic properties. | Discovery of new lead compounds with improved efficacy. | mdpi.combegellhouse.com |
Exploration of Novel Biological Targets and Mechanistic Pathways
While the this compound scaffold has demonstrated a broad range of biological activities, including antimicrobial, antiviral, and anticancer effects, there is still much to be explored regarding its full therapeutic potential. nih.gov Future research will likely focus on identifying novel biological targets and elucidating the underlying mechanistic pathways.
Promising areas of investigation include:
Enzyme Inhibition: Benzimidazole-sulfonyl derivatives have shown potential as inhibitors of various enzymes, including carbonic anhydrase and α-amylase. nih.govresearchgate.net Further studies could explore their activity against other clinically relevant enzymes.
Receptor Modulation: The interaction of these compounds with various receptors is another area of interest. For example, some benzimidazole derivatives have been investigated as cannabinoid receptor 2 (CB2) agonists. mdpi.com
Signal Transduction Pathways: Understanding how these compounds affect cellular signaling pathways is crucial for identifying new therapeutic applications. Research into their effects on pathways involved in cancer and inflammation could reveal novel treatment strategies.
Mechanistic studies, including molecular dynamics simulations, can provide deeper insights into how these compounds interact with their biological targets at the molecular level. rsc.org
Integration with Artificial Intelligence and Machine Learning in Chemical Discovery
The convergence of artificial intelligence (AI) and machine learning (ML) with drug discovery is set to revolutionize the field. softwaremind.comresearchgate.net For this compound, these technologies can accelerate the identification of promising new drug candidates.
Key applications of AI and ML include:
Predictive Modeling: ML algorithms can be trained on large datasets of chemical compounds and their biological activities to predict the properties of new molecules with high accuracy. arxiv.orgrsc.orgmdpi.com This can significantly reduce the time and cost associated with experimental screening.
Virtual Screening: AI-powered virtual screening can rapidly assess vast libraries of virtual compounds to identify those with the highest probability of being active against a specific target. nih.gov
De Novo Drug Design: Generative AI models can design novel molecules with optimized properties, moving beyond simply modifying existing scaffolds. softwaremind.comnih.gov
The use of deep learning models, such as Directed Message-Passing Neural Networks (D-MPNN), has shown promise in predicting the chemical properties of compounds. arxiv.org
Design of Multi-functional Benzimidazole-Sulfonyl Systems
The development of multi-target or multi-functional drugs is an emerging strategy to address complex diseases with multiple underlying causes. The versatile nature of the this compound scaffold makes it an excellent candidate for the design of such systems.
Future research in this area may involve:
Hybrid Molecules: The conjugation of the this compound core with other bioactive scaffolds can lead to hybrid molecules with synergistic or complementary activities. nih.govresearchgate.net For example, hybrids of benzimidazole and quinoline (B57606) have been explored as potential antibacterial agents. rjptonline.org
Multi-target Inhibitors: Designing single molecules that can interact with multiple biological targets is a promising approach for treating diseases like cancer and Alzheimer's. nih.govmdpi.com For instance, benzimidazole derivatives have been investigated as multi-target inhibitors for non-small cell lung cancer. nih.gov
Targeted Drug Delivery: Incorporating the this compound moiety into larger drug delivery systems could enhance its therapeutic efficacy and reduce off-target effects.
By exploring these future directions, researchers can continue to unlock the therapeutic potential of this compound and its derivatives, paving the way for the development of new and improved treatments for a wide range of diseases.
Q & A
Q. What are the standard synthetic protocols for 1-(Benzenesulfonyl)benzimidazole, and how can reaction conditions be optimized?
Answer: this compound is typically synthesized via sulfonylation of benzimidazole derivatives using benzenesulfonyl chloride under anhydrous conditions. Key steps include:
- Substrate Preparation : Reacting substituted benzimidazoles (e.g., 1H-benzimidazole) with benzenesulfonyl chloride in dry pyridine to form the sulfonylated product .
- Reaction Optimization : Temperature (0–25°C), stoichiometric ratios (1:1.2 benzimidazole:sulfonyl chloride), and solvent purity (dry pyridine) are critical for maximizing yield (typically 60–85%). Purification via column chromatography (silica gel, ethyl acetate/hexane) ensures high purity .
- Characterization : Confirmed via H/C NMR (e.g., sulfonyl group signals at δ 7.5–8.0 ppm) and X-ray crystallography for structural validation .
Q. How is this compound structurally characterized, and what analytical techniques are most reliable?
Answer:
- Spectroscopy : H NMR identifies aromatic protons and sulfonyl group integration. IR spectroscopy confirms sulfonyl S=O stretches (~1350–1150 cm) .
- X-ray Diffraction : Resolves molecular geometry, including dihedral angles between the benzimidazole and benzenesulfonyl moieties (e.g., 25–30° deviation from planarity) .
- Mass Spectrometry : High-resolution ESI-MS validates molecular weight (e.g., [M+H] at m/z 257.31) .
Advanced Research Questions
Q. What methodologies are used to evaluate the biological activity of this compound derivatives?
Answer:
Q. How can researchers resolve contradictions in reported biological efficacy across studies?
Answer:
- Control Variables : Standardize assay conditions (e.g., cell line passage number, incubation time) to reduce variability .
- Structural Validation : Confirm compound purity (>95% via HPLC) to rule out impurities affecting results .
- Meta-Analysis : Compare substituent effects (e.g., dichloro vs. trifluoromethyl groups) to explain divergent activities .
Q. What experimental strategies are recommended for studying the corrosion inhibition properties of this compound?
Answer:
- Electrochemical Methods :
- Surface Analysis : SEM/EDS confirms inhibitor adsorption on carbon steel surfaces .
Methodological Challenges
Q. How can computational modeling improve the design of this compound derivatives?
Answer:
Q. What are the key considerations for scaling up the synthesis of this compound?
Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
